1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-1-2-9-3-5(6(10)11)8-4-9;/h3-4H,1-2,7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYSWIQKQZSIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ethyl Ester Derivatives
A widely reported method involves the hydrolysis of 1-(2-aminoethyl)-1H-imidazole-4-carboxylate esters. For example, CN105693619A describes a three-step process starting from acetyl glycine ethyl ester:
- Cyclization : Reaction with Sodium ethylate and Ethyl formate in methyl acetate yields 2-sulfydryl-4-imidazole-ethyl formate.
- Oxidative Desulfurization : Using an inorganic salt composite catalyst (e.g., BaSO₄/Fe(NO₃)₃) in toluene at 60–75°C converts the intermediate to 1H-imidazole-4-ethyl formate.
- Hydrolysis : Treatment with 1–2% potassium hydroxide at 25–30°C, followed by acidification with H₂SO₄, affords the carboxylic acid, which is isolated as the hydrochloride salt.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NaOEt, Ethyl formate, 30°C | 92.5% | 95% |
| 3 | KOH (1–2%), H₂SO₄ | 89% | 98% |
Direct Alkylation of Imidazole Carboxylic Acids
EP2397470A1 discloses a route starting from 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid dihydrochloride. Heating this precursor in N-methylpyrrolidone (NMP) at 195–203°C induces decarboxylation and cyclization, yielding Midazolam precursors. The hydrochloride salt is obtained via acid hydrolysis (HCl) and recrystallization from isopropyl acetate.
Reaction Conditions:
Optimization of Reaction Conditions
Catalyst Selection
The use of composite catalysts (e.g., BaSO₄/Fe(NO₃)₃) enhances reaction rates and reduces byproducts. In CN105693619A , this catalyst improved yields from 70% to 92.5% compared to single-metal systems.
Solvent Effects
Polar aprotic solvents like NMP or DMF stabilize intermediates during decarboxylation, while toluene minimizes side reactions during desulfurization.
Temperature Control
Lower temperatures (25–30°C) during hydrolysis prevent racemization, whereas high temperatures (195–203°C) are critical for efficient cyclization.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.07 g/mol | |
| Melting Point | 217°C (decomposes) | |
| Solubility | Water (>50 mg/mL), DMSO |
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to Midazolam, a short-acting benzodiazepine. In EP2397470A1 , it undergoes thermal decarboxylation in NMP to form Midazolam with <3% isomer impurity. The hydrochloride salt’s stability facilitates storage and handling in API manufacturing.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various imidazole derivatives with different functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences:
Research Findings and Limitations
- Biological Activity Gaps : Direct studies on the target compound’s bioactivity are absent in the provided evidence. Comparisons rely on structural analogs, such as SK&F96365’s calcium channel blockade .
- Solubility and Stability Data: Limited experimental data on solubility (e.g., aqueous vs. organic) and stability (e.g., pH sensitivity) hinder precise comparisons.
- Synthetic Challenges: The aminoethyl group may complicate purification due to its basicity, whereas chlorophenyl derivatives are more straightforward to crystallize .
Biological Activity
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride, commonly referred to as a synthetic organic compound, possesses a unique structure characterized by an imidazole ring, an aminoethyl side chain, and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 178.61 g/mol
- Solubility : Enhanced solubility due to hydrochloride form
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring allows for coordination with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aminoethyl group can form hydrogen bonds with receptor proteins, modulating their function and affecting several biochemical pathways.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, influencing metabolic pathways.
- Anti-inflammatory Effects : Potentially modulates inflammatory responses through various signaling pathways.
Antimicrobial Activity
In studies evaluating the antimicrobial efficacy of this compound, it was found to possess notable activity against several bacterial strains. For instance, the compound demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 5 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Enzyme Interaction Studies
A detailed investigation into the interaction of this compound with enzymes revealed that it can inhibit the activity of certain metalloproteins. For example, in vitro assays indicated that at concentrations of 100 µM, the compound significantly inhibited the enzyme activity of carbonic anhydrase, suggesting its potential use in therapeutic applications targeting enzyme-related disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Imidazole-4-carboxylic acid | Contains a carboxylic acid group | Lacks aminoethyl side chain |
| 2-Aminoethylimidazole | Similar imidazole structure | Does not contain a carboxylic acid group |
| 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid | Methyl substitution on imidazole ring | Different substitution pattern affecting activity |
The presence of both an aminoethyl side chain and a carboxylic acid group enhances the biological activity and solubility characteristics compared to its analogs.
Applications in Medicine and Research
The potential applications of this compound extend into various fields:
- Medicinal Chemistry : Explored for therapeutic potential against infectious diseases and cancer.
- Biochemical Probes : Investigated as a biochemical probe or enzyme inhibitor in research settings.
- Catalyst Development : Utilized in chemical reactions as a catalyst due to its reactive functional groups .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
